![molecular formula C24H19ClN6O4S B2824783 7-Chloro-5-[4-(2-furoyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893785-55-2](/img/structure/B2824783.png)
7-Chloro-5-[4-(2-furoyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring structure. The exact synthesis would depend on the starting materials available and the desired route of synthesis. It’s important to note that the synthesis of complex organic molecules often requires careful planning and optimization to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple ring structures would likely result in a fairly rigid structure. The electron-donating and -withdrawing properties of the different functional groups would also influence the overall electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the carbonyl group in the furoyl moiety might undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in different solvents, and stability under various conditions .Wissenschaftliche Forschungsanwendungen
Quality Control and Synthesis
Quality Control Methods : Research on derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, compounds with a similar structure to the specified chemical, has led to the development of quality control methods. These methods include identification through infrared and ultraviolet spectroscopy and assay by potentiometric titration, indicating the importance of rigorous quality control in the development of pharmaceutical substances (Danylchenko et al., 2018).
Synthesis Techniques : The synthesis and characterization of Terazosin Hydrochloride, a compound derived from quinazoline, highlight the process of creating potent pharmaceuticals from base materials like 2-chloro-6, 7-dimethoxy–quinazoline-4-amine. This demonstrates the chemical versatility and the potential for creating various derivatives with significant biological activities (Kumar et al., 2021).
Biological Activities
Antimicrobial Activity : New derivatives synthesized from quinazoline have shown promising antimicrobial properties. This includes activities against both gram-positive and gram-negative bacteria, illustrating the potential for quinazoline derivatives to serve as foundational compounds for new antimicrobial agents (Pandey et al., 2009).
Anticancer Activity : The exploration of 4-aminoquinoline derivatives for anticancer activities provides insight into the potential of quinazoline derivatives in cancer therapy. Specifically, certain derivatives have shown effectiveness across a wide range of cancers, suggesting a promising avenue for the development of new anticancer agents (Solomon et al., 2019).
Adenosine Receptor Selectivity : Derivatives of the triazoloquinazoline adenosine antagonist have been found to be selective for the human A3 receptor subtype, indicating potential therapeutic applications in modulating adenosine receptor activity (Kim et al., 1996).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[3-(benzenesulfonyl)-7-chlorotriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN6O4S/c25-16-8-9-19-18(15-16)21(29-10-12-30(13-11-29)24(32)20-7-4-14-35-20)26-22-23(27-28-31(19)22)36(33,34)17-5-2-1-3-6-17/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZBPKAFBZURFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)C(=O)C6=CC=CO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
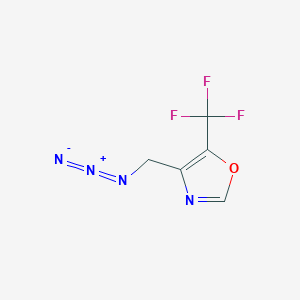

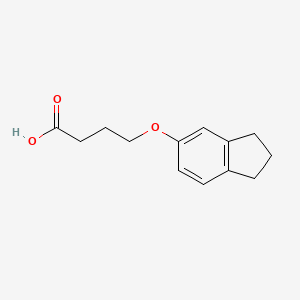
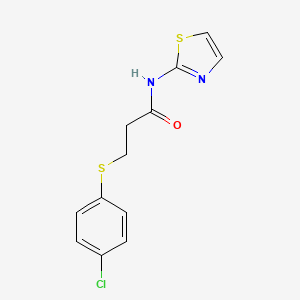
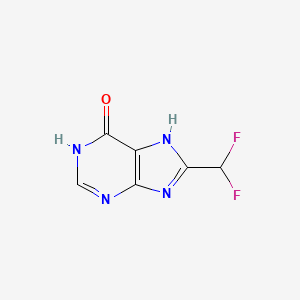
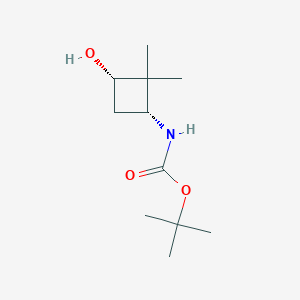
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2824710.png)


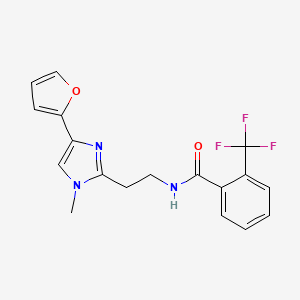

![5-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2824717.png)

![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B2824721.png)
